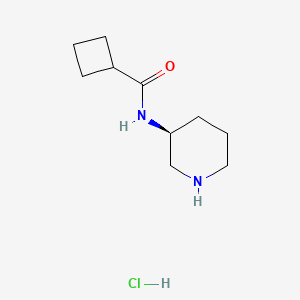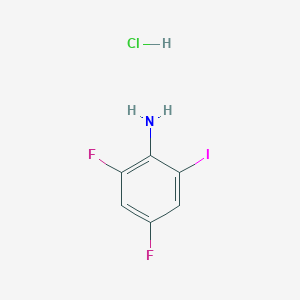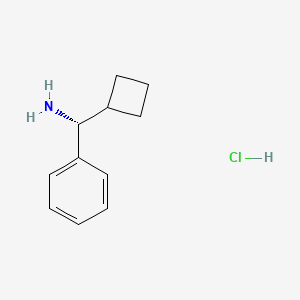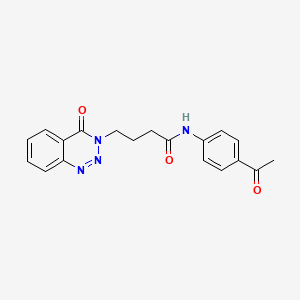![molecular formula C20H19N3O3S B2511413 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-19-0](/img/structure/B2511413.png)
8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C27H25N3O3S and a molecular weight of 471.58 . It is also known by other synonyms such as "3-benzyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-one" .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including two methoxy groups, a sulfanyl group attached to a 2-methylbenzyl group, and an imidazo[1,2-c]quinazolin-2-one group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 647.1±65.0 °C and a predicted density of 1.28±0.1 g/cm3 . Its pKa is predicted to be -1.86±0.40 .Applications De Recherche Scientifique
Implication in Medicinal Chemistry
Quinazoline derivatives are integral in medicinal chemistry, attributed to their presence in over 200 naturally occurring alkaloids and synthetic compounds with biological activities. These compounds have been synthesized for various biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazolinone nucleus's stability has prompted the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showcasing antibacterial activity, which illustrates the compound's potential in creating new medicinal agents (Tiwary et al., 2016).
Antioxidant Activity Determination
Quinazoline derivatives have been utilized in antioxidant activity assays, highlighting their importance in food engineering, medicine, and pharmacy. These assays are critical for understanding the antioxidant capacity of complex samples, which is vital in the synthesis and analysis of quinazoline derivatives for potential antioxidant applications (Munteanu & Apetrei, 2021).
Anticancer Applications
Extensive research has been done on quinazoline derivatives as anticancer agents. These compounds have shown promise in inhibiting EGFR, with newer generations inhibiting both wild-type and mutated EGFR, showcasing their potential in cancer chemotherapy (Ravez et al., 2015). The broad range of therapeutic targets for quinazoline derivatives in cancer treatment underscores the compound's significance in developing novel anticancer drugs.
Optoelectronic Material Development
Quinazoline derivatives have also found applications in optoelectronic materials due to their luminescent properties. These compounds have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, highlighting the versatility of quinazoline derivatives beyond medicinal applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-6-4-5-7-13(12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPEFQNYCZHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)




![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)



![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)


